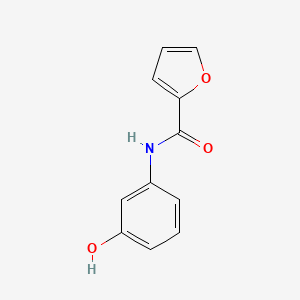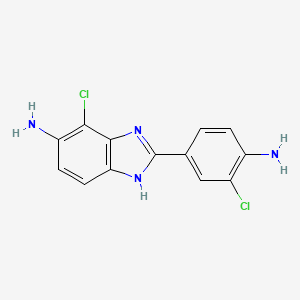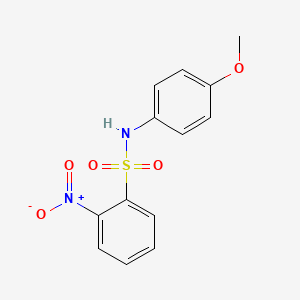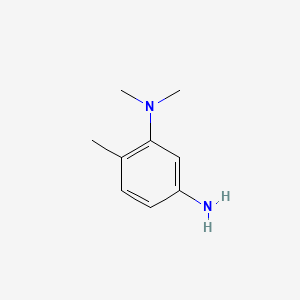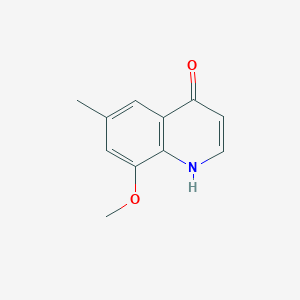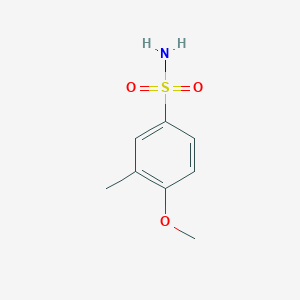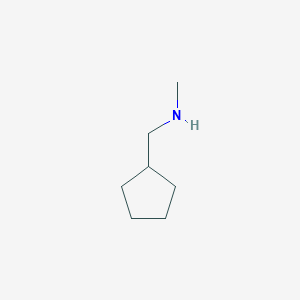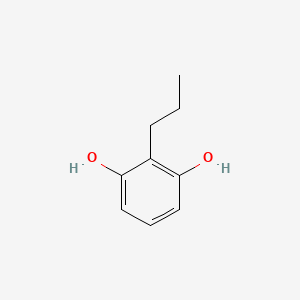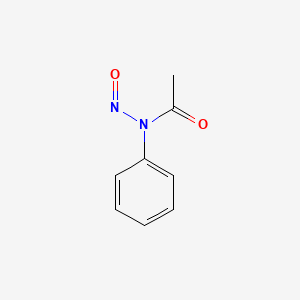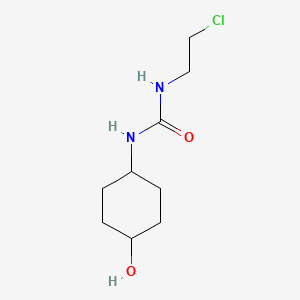
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea
描述
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea, or CCHU, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of urea and is composed of two nitrogen atoms, four carbon atoms, one oxygen atom, and two chlorine atoms. CCHU is a colorless, odorless, and tasteless crystalline solid that is soluble in water and alcohol. CCHU has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea involves the reaction of 4-hydroxycyclohexylamine with 2-chloroethyl isocyanate to form the desired product.
Starting Materials
4-hydroxycyclohexylamine, 2-chloroethyl isocyanate
Reaction
To a solution of 4-hydroxycyclohexylamine in anhydrous dichloromethane, add 2-chloroethyl isocyanate dropwise with stirring at room temperature., Continue stirring the reaction mixture for 24 hours at room temperature., After completion of the reaction, evaporate the solvent under reduced pressure to obtain the crude product., Purify the crude product by recrystallization from a suitable solvent to obtain 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea as a white crystalline solid.
作用机制
The mechanism of action of CCHU is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cyclooxygenase, lipoxygenase, and thrombin. CCHU has also been shown to bind to proteins, such as albumin and transferrin.
生化和生理效应
CCHU has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic activity, as well as antithrombotic activity. It has also been shown to inhibit the growth of cancer cells and to increase the production of certain cytokines.
实验室实验的优点和局限性
The use of CCHU in laboratory experiments has several advantages. CCHU is a relatively inexpensive compound, and it is stable and easy to handle. In addition, it is soluble in water and alcohol, which makes it easy to use in a variety of experiments. The main limitation of CCHU is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for the use of CCHU in scientific research. These include further studies on the mechanism of action of CCHU, as well as studies on its potential applications in drug development. In addition, further studies on the biochemical and physiological effects of CCHU could be conducted. Finally, further studies on the structure and function of proteins and enzymes that interact with CCHU could be conducted.
科学研究应用
CCHU has been used in numerous scientific research studies. It has been used as a model compound to study the mechanism of action of various drugs, such as antithrombotic agents and antineoplastic agents. It has also been used to study the biochemical and physiological effects of drugs on cells and tissues. In addition, CCHU has been used to study the structure and function of enzymes, as well as the binding of drugs to proteins.
属性
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c10-5-6-11-9(14)12-7-1-3-8(13)4-2-7/h7-8,13H,1-6H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKCXOXQMPAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954709 | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
CAS RN |
56239-23-7, 33082-86-9, 56239-27-1 | |
| Record name | NSC150045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC112470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC239721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



